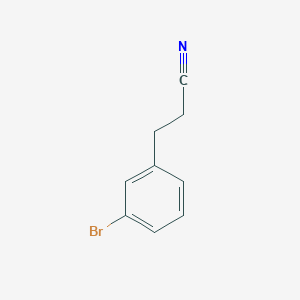![molecular formula C11H15NO2 B1273887 3-[(1-Phenylethyl)amino]propanoic acid CAS No. 95350-05-3](/img/structure/B1273887.png)
3-[(1-Phenylethyl)amino]propanoic acid
Übersicht
Beschreibung
The compound 3-[(1-Phenylethyl)amino]propanoic acid is a β-amino acid derivative, which is structurally related to naturally occurring amino acids but with an additional phenylethyl group attached to the nitrogen atom. This structural modification can impart different physical, chemical, and biological properties compared to natural amino acids.
Synthesis Analysis
The synthesis of β-amino acid derivatives, such as 3-[(1-Phenylethyl)amino]propanoic acid, often involves methods like the Hantzsch synthesis or modifications thereof. For instance, derivatives with thiazole and aromatic substituents have been synthesized from N-phenyl-N-thiocarbamoyl-β-alanine using the Hantzsch method, as described in the synthesis of related compounds . Additionally, analogs with carboxyamide side chains have been synthesized and evaluated for biological activity, indicating a variety of synthetic approaches for β-amino acid derivatives .
Molecular Structure Analysis
The molecular structure of β-amino acid derivatives is confirmed using spectroscopic methods such as IR, ^1H, and ^13C NMR spectroscopy, alongside elemental analysis . The presence of substituents like the phenylethyl group can influence the molecular conformation and the overall stereochemistry of the compound, which is crucial for its biological activity.
Chemical Reactions Analysis
β-Amino acid derivatives can participate in various chemical reactions due to their functional groups. For example, the carboxylic acid group can be involved in esterification or amidation reactions, while the amino group can be acylated or alkylated. The phenylethyl group can also undergo electrophilic aromatic substitution reactions under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of β-amino acid derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the introduction of fluorine atoms can affect the acid's vibrational and electronic structure, as demonstrated by DFT studies and spectroscopic analysis . The presence of substituents can also impact the compound's reactivity and interaction with biological targets, as seen in the synthesis of phosphorus analogs of phenylalanine, which exhibit strong inhibitory activity on certain biological processes .
Relevant Case Studies
Case studies involving β-amino acid derivatives often focus on their biological activities. For example, some synthesized compounds have shown antimicrobial activity and the ability to promote plant growth . Others have been evaluated as receptor antagonists, providing insights into their potential therapeutic applications . The synthesis and properties of unnatural amino acids, like those with fluorine substituents, have been studied for their potential use in drug design and as building blocks in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Application 1: Antimicrobial Activity
- Summary of Application : This compound has been found to exhibit discrete antimicrobial activity .
- Results : The compound showed prominent inhibitory activity against strains of S. aureus, B. cereus, E. coli, and P. aeruginosa, with a minimum inhibitory concentration (MIC) of 250 µg/mL .
Application 2: Plant Growth Promotion
- Summary of Application : The compound was found to promote rapeseed growth and increase seed yield and oil content .
- Results : The application of the compound resulted in increased rapeseed growth, seed yield, and oil content .
Application 3: Surfactant
- Summary of Application : Amino acid-based surfactants, which could potentially include “3-[(1-Phenylethyl)amino]propanoic acid”, have been studied for their physicochemical properties and industrial applications . These surfactants can be derived solely from renewable resources and have extensive structural diversity, resulting in widespread tuneable functionality in their physiochemical properties .
- Methods of Application : The synthesis of these surfactants involves coupling a hydrophobe source with simple amino acids or mixed amino acids from synthesis or from protein hydrolysates .
- Results : Amino acid-based surfactants have shown promising results in terms of solubility, dispersability, toxicity, and biodegradability .
Application 4: Biosynthesis
- Summary of Application : A study aimed to develop an eco-friendly whole-cell biocatalytic process for the bio-production of 3-Aminopropionic acid (3-APA) from fumaric acid (FA) using Bacillus megaterium .
- Methods of Application : A dual-enzyme cascade route with aspartate-1-decarboxylases (ADC) from Bacillus subtilis and native aspartate ammonia-lyase (AspA) was developed . Gene mining, optimization, and duplication strategies were employed to coordinate AspA and ADC expression levels .
- Results : A maximum 3-APA titer was obtained (11.68±0.26 g/L) with a yield of 0.78 g/g under the following optimal conditions: 45 °C, pH 6.0, and 15 g/L FA .
Application 5: Surfactant
- Summary of Application : Amino acid-based surfactants, which could potentially include “3-[(1-Phenylethyl)amino]propanoic acid”, have been studied for their physicochemical properties and industrial applications . These surfactants can be derived solely from renewable resources and have extensive structural diversity, resulting in widespread tuneable functionality in their physiochemical properties .
- Methods of Application : The synthesis of these surfactants involves coupling a hydrophobe source with simple amino acids or mixed amino acids from synthesis or from protein hydrolysates .
- Results : Amino acid-based surfactants have shown promising results in terms of solubility, dispersability, toxicity, and biodegradability .
Application 6: Biosynthesis
- Summary of Application : A study aimed to develop an eco-friendly whole-cell biocatalytic process for the bio-production of 3-Aminopropionic acid (3-APA) from fumaric acid (FA) using Bacillus megaterium .
- Methods of Application : A dual-enzyme cascade route with aspartate-1-decarboxylases (ADC) from Bacillus subtilis and native aspartate ammonia-lyase (AspA) was developed . Gene mining, optimization, and duplication strategies were employed to coordinate AspA and ADC expression levels .
- Results : A maximum 3-APA titer was obtained (11.68±0.26 g/L) with a yield of 0.78 g/g under the following optimal conditions: 45 °C, pH 6.0, and 15 g/L FA .
Eigenschaften
IUPAC Name |
3-(1-phenylethylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-9(12-8-7-11(13)14)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOGWZCNJDREPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385113 | |
| Record name | 3-[(1-phenylethyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Phenylethyl)amino]propanoic acid | |
CAS RN |
95350-05-3 | |
| Record name | 3-[(1-phenylethyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B1273822.png)



